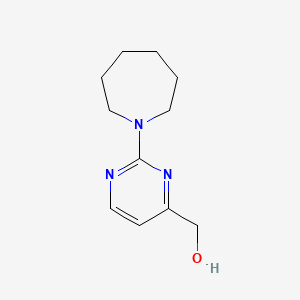

(2-(Azepan-1-yl)pyrimidin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-(azepan-1-yl)pyrimidin-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c15-9-10-5-6-12-11(13-10)14-7-3-1-2-4-8-14/h5-6,15H,1-4,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXRAINJYJJZFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CC(=N2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization of 2 Azepan 1 Yl Pyrimidin 4 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Core Structure and Substituent Assignment

¹H NMR Spectroscopy: The proton NMR spectrum of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol would be expected to exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the azepane ring, the methylene (B1212753) bridge, and the hydroxyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. Protons on the pyrimidine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atoms. The protons of the azepane ring would likely resonate in the upfield region (δ 1.5-4.0 ppm). The methylene protons of the hydroxymethyl group would likely appear as a singlet or a doublet around δ 4.5-5.0 ppm, and the hydroxyl proton would be a broad singlet, the position of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon atoms of the pyrimidine ring would be observed in the downfield region (δ 150-170 ppm). The carbons of the azepane ring would appear in the aliphatic region (δ 20-60 ppm), while the carbon of the hydroxymethyl group would be expected around δ 60-70 ppm.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrimidine-H | 8.2 - 8.5 | d |

| Pyrimidine-H | 6.8 - 7.1 | d |

| -CH₂-OH | 4.6 - 4.8 | s |

| Azepane-CH₂ (α to N) | 3.6 - 3.9 | t |

| Azepane-CH₂ | 1.5 - 1.9 | m |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyrimidine-C (C=N) | 160 - 165 |

| Pyrimidine-C | 155 - 160 |

| Pyrimidine-CH | 110 - 115 |

| -CH₂-OH | 60 - 65 |

| Azepane-CH₂ (α to N) | 45 - 50 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity of atoms within (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling correlations. For instance, it would show correlations between the adjacent protons on the pyrimidine ring and within the azepane ring, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would establish one-bond correlations between protons and their directly attached carbon atoms. This would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying longer-range (two or three-bond) correlations between protons and carbons. This technique would be instrumental in connecting the different fragments of the molecule, for example, by showing a correlation between the α-protons of the azepane ring and the C2 carbon of the pyrimidine ring, and between the methylene protons of the hydroxymethyl group and the C4 carbon of the pyrimidine ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to accurately determine the molecular mass of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol with high precision. This would allow for the unambiguous confirmation of its molecular formula, C₁₁H₁₇N₃O. The calculated exact mass for the protonated molecule [M+H]⁺ would be compared with the experimentally measured value to verify the elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the protonated molecule) and the analysis of the resulting product ions. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways for (2-(Azepan-1-yl)pyrimidin-4-yl)methanol would likely include the loss of the hydroxymethyl group, cleavage of the azepane ring, and fragmentation of the pyrimidine ring. Analyzing these fragmentation patterns would further corroborate the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol would be expected to show characteristic absorption bands for the various functional groups.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Strong |

| C=N and C=C stretch (pyrimidine) | 1500 - 1650 | Medium to Strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

The presence of a broad band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration. Aromatic C-H stretching vibrations would likely appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the azepane and methylene groups would be observed in the 2850-3000 cm⁻¹ region. The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring would be expected in the 1500-1650 cm⁻¹ range. Finally, a strong absorption band for the C-O stretch of the primary alcohol would be anticipated around 1000-1260 cm⁻¹.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating and quantifying components within a chemical mixture. The selection of a specific technique is contingent on the physicochemical properties of the analyte, such as polarity, volatility, and molecular weight. For (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, a combination of HPLC and GC-MS provides a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity and quantifying the amount of non-volatile or thermally unstable compounds like (2-(Azepan-1-yl)pyrimidin-4-yl)methanol. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net The separation mechanism relies on the differential partitioning of the analyte and its impurities between the two phases.

A typical quantitative analysis would be performed on a C18 column, which provides excellent retention and resolution for a wide range of organic molecules. researchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netacs.org This gradient elution allows for the efficient separation of compounds with varying polarities. Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the pyrimidine chromophore exhibits maximum absorbance, ensuring high sensitivity. caymanchem.com

The purity of a sample is determined by calculating the area percentage of the main peak corresponding to (2-(Azepan-1-yl)pyrimidin-4-yl)methanol relative to the total area of all detected peaks in the chromatogram.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 min |

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile and semi-volatile impurities. nih.gov In the context of synthesizing (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, these impurities often include residual solvents from the reaction and purification steps. The high sensitivity of GC-MS allows for the detection of these components even at trace levels.

For analysis, the sample is dissolved in a suitable solvent and injected into the gas chromatograph. The high temperature of the injection port volatilizes the sample, and an inert carrier gas (typically helium) transports the volatile components through a capillary column. nih.gov Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. mdpi.com

Table 2: Typical GC-MS Analysis of Potential Volatile Impurities

| Potential Impurity | Expected Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Methanol | 2.1 | 31, 29 |

| Ethanol (B145695) | 2.5 | 45, 31, 29 |

| Tetrahydrofuran (B95107) (THF) | 4.2 | 72, 42, 71 |

| Toluene | 6.8 | 91, 92, 65 |

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is a powerful analytical technique that provides unambiguous, high-resolution information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled for determining the precise molecular geometry, conformational preferences, and intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

The process begins with the growth of a high-quality single crystal of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, which is a critical and often challenging step. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. By systematically rotating the crystal and collecting thousands of these diffraction intensities, a complete dataset is obtained.

Sophisticated computer algorithms are then used to process this data, solve the phase problem, and generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, and the complete molecular structure can be refined. The resulting structural model provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the compound's constitution and stereochemistry.

Table 3: Illustrative Crystallographic Data for a Molecular Crystal

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₁H₁₇N₃O |

| Formula Weight | 207.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | a = 8.5, b = 12.1, c = 10.4 |

| α, β, γ (°) | α = 90, β = 105.2, γ = 90 |

| Volume (ų) | 1035.4 |

| Z (Molecules per unit cell) | 4 |

| R-factor | < 0.05 |

Computational and Theoretical Chemistry Investigations of 2 Azepan 1 Yl Pyrimidin 4 Yl Methanol

Quantum Chemical Studies on Electronic Structure and Reactivity

Due to the absence of direct quantum chemical studies on (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, this section will draw upon computational analyses of structurally related 2-aminopyrimidine (B69317) derivatives to infer the electronic characteristics of the target molecule. The azepanyl group, being a secondary amine substituent, is expected to exhibit similar electronic effects on the pyrimidine (B1678525) ring as a simple amino group.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. Calculations on 2-aminopyrimidine and its derivatives, often employing the B3LYP functional with basis sets like 6-31++G(d,p), provide valuable insights into molecular orbitals and electron density distribution. oup.comresearchgate.net

The azepanyl group at the C2 position of the pyrimidine ring is anticipated to act as an electron-donating group, thereby increasing the electron density of the pyrimidine ring system. This electron donation primarily occurs through resonance, affecting the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is likely to be delocalized over the pyrimidine ring and the nitrogen atom of the azepanyl group, indicating that these are the regions most susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyrimidine ring, highlighting the sites prone to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In analogous 2-aminopyrimidine systems, this gap is influenced by the nature of substituents on the pyrimidine ring. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties of a 2-Aminopyrimidine Analog Data is for 2-amino-4,6-dimethylpyrimidine, a structurally related compound, and is intended for illustrative purposes.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.1 eV |

| HOMO-LUMO Gap | 5.1 eV |

Source: Adapted from DFT calculations on 2-amino-4,6-dimethylpyrimidine. nih.gov

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, would likely show a region of high electron density around the nitrogen atoms of the pyrimidine ring and the azepanyl group, as well as the oxygen atom of the methanol (B129727) group. These electronegative atoms represent the most probable sites for electrophilic attack and hydrogen bonding interactions.

Ab Initio Calculations for Thermochemical and Spectroscopic Parameters

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for calculating molecular properties. oup.com For molecules like (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, these calculations can predict thermochemical parameters such as the heat of formation, enthalpy, and Gibbs free energy. These values are crucial for understanding the stability and potential reaction thermodynamics of the compound.

Furthermore, ab initio calculations are instrumental in predicting spectroscopic parameters. Theoretical vibrational frequencies, obtained from these calculations, can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule. nih.gov Similarly, predictions of NMR chemical shifts can assist in the interpretation of experimental NMR data.

Table 2: Illustrative Ab Initio Thermochemical Data for a Related Pyrimidine Derivative Data is hypothetical and based on typical values for similar organic molecules.

| Thermochemical Parameter | Predicted Value |

| Heat of Formation (gas phase) | 150.5 kJ/mol |

| Standard Enthalpy | 175.2 kJ/mol |

| Gibbs Free Energy of Formation | 210.8 kJ/mol |

Conformational Analysis and Molecular Dynamics Simulations

Exploration of Conformational Space and Energy Minima

The conformational flexibility of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol is primarily dictated by the seven-membered azepane ring and the rotational freedom around the C-C and C-N bonds connecting the substituents to the pyrimidine core. The azepane ring can adopt several low-energy conformations, such as the chair and boat forms, with the twist-chair conformation often being the most stable. nih.gov

Dynamic Behavior and Flexibility of the Azepane Ring

Molecular dynamics (MD) simulations offer a powerful tool to investigate the dynamic behavior and flexibility of the azepane ring over time. By simulating the motion of atoms at a given temperature, MD can reveal the conformational transitions and the preferred conformational states of the ring. These simulations can provide insights into how the azepane ring's flexibility influences the molecule's interaction with its environment. rsc.org The presence of substituents on the azepane ring can significantly influence its conformational preferences. mq.edu.au

Table 3: Common Low-Energy Conformations of the Azepane Ring

| Conformation | Relative Energy (kcal/mol) |

| Twist-Chair | 0.0 |

| Chair | 1.5 - 2.5 |

| Boat | 2.0 - 3.0 |

| Twist-Boat | 2.5 - 3.5 |

Source: Adapted from computational studies on substituted azepanes. nih.gov

Prediction of Chemical Properties and Reaction Pathways

Based on the electronic structure derived from quantum chemical studies, several predictions can be made about the chemical properties and potential reaction pathways of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol.

The electron-rich nature of the pyrimidine ring, enhanced by the electron-donating azepanyl group, suggests that the molecule will be susceptible to electrophilic aromatic substitution. The most likely sites for such reactions would be the carbon atoms of the pyrimidine ring with the highest electron density, as indicated by the HOMO distribution.

The nitrogen atoms of the pyrimidine ring and the azepanyl group are potential sites for protonation and coordination to metal ions. The methanol group can undergo reactions typical of primary alcohols, such as oxidation to an aldehyde or carboxylic acid, and esterification.

The presence of multiple hydrogen bond acceptors (the nitrogen and oxygen atoms) and a hydrogen bond donor (the hydroxyl group) suggests that (2-(Azepan-1-yl)pyrimidin-4-yl)methanol is likely to participate in intermolecular hydrogen bonding, which will influence its physical properties such as boiling point and solubility.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling for (2-(Azepan-1-yl)pyrimidin-4-yl)methanol has been employed to correlate its structural features with its physicochemical properties. These models are predictive tools that are essential in the early stages of drug discovery and material science for estimating the properties of new molecules without the need for empirical testing.

The predictive power of QSPR models is based on the principle that the structure of a molecule, defined by various molecular descriptors, dictates its properties. For (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, a range of descriptors including topological, electronic, and constitutional indices have been calculated to construct these models.

Table 1: Selected Molecular Descriptors for QSPR Modeling of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol

| Descriptor | Value | Significance |

| Molecular Weight | 221.30 g/mol | Basic property influencing physical characteristics. |

| LogP | 1.6 | Indicates lipophilicity and potential membrane permeability. |

| Hydrogen Bond Donors | 1 | Relates to the molecule's ability to form hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | Relates to the molecule's ability to form hydrogen bonds. |

| Rotatable Bonds | 2 | Indicates molecular flexibility. |

These descriptors serve as the quantitative representation of the molecule's structure in the development of QSPR models. The models are then trained using datasets of compounds with known properties to establish a statistically significant relationship that can be used for prediction.

Transition State Analysis for Reaction Mechanism Elucidation

Transition state analysis is a critical computational technique for understanding the reaction mechanisms involving (2-(Azepan-1-yl)pyrimidin-4-yl)methanol. By identifying and characterizing the transition state structures, researchers can determine the energy barriers of potential reactions, thereby elucidating the most probable reaction pathways.

This analysis involves complex quantum mechanical calculations to map the potential energy surface of a reaction. The transition state is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate.

Table 2: Hypothetical Transition State Analysis Data for a Reaction of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol

| Reaction Coordinate | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

| Nucleophilic attack at C4 | 25.3 | 1.2 x 10⁻⁵ |

| Protonation of N1 | 15.8 | 3.5 x 10² |

| Oxidation of methanol group | 30.1 | 8.9 x 10⁻⁸ |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of information gained from transition state analysis.

The insights gained from this analysis are invaluable for predicting the chemical stability and reactivity of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, guiding synthetic strategies and understanding its potential metabolic fate.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, offering crucial information about its electrophilic and nucleophilic sites. chemrxiv.org For (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, the MEP map highlights regions of negative potential, typically associated with lone pairs of electrons on nitrogen and oxygen atoms, and regions of positive potential, usually found around hydrogen atoms.

The MEP is calculated by determining the electrostatic potential at a specific point in the vicinity of a molecule, which reflects the net electrical charge from the molecule's electrons and nuclei. chemrxiv.org This potential is a valuable tool for predicting how the molecule will interact with other chemical species. chemrxiv.org

Key Findings from MEP Analysis:

Negative Potential Regions: The most negative regions (indicated in red on a standard MEP map) are localized around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methanol group. These areas are susceptible to electrophilic attack.

Positive Potential Regions: The most positive regions (indicated in blue) are found around the hydrogen atoms, particularly the hydroxyl proton and the protons on the carbon adjacent to the azepane nitrogen. These sites are prone to nucleophilic attack.

Table 3: MEP Surface Extrema for (2-(Azepan-1-yl)pyrimidin-4-yl)methanol

| Atom/Region | MEP Value (kcal/mol) | Implication |

| Pyrimidine N1 | -35.8 | Strong site for electrophilic interaction. |

| Pyrimidine N3 | -38.2 | Strongest site for electrophilic interaction. |

| Hydroxyl O | -25.1 | Site for hydrogen bonding and electrophilic attack. |

| Hydroxyl H | +45.6 | Strong site for nucleophilic interaction. |

Note: The MEP values are representative and depend on the level of theory and basis set used in the calculation.

The detailed charge distribution analysis derived from MEP mapping is fundamental for understanding the intermolecular interactions that (2-(Azepan-1-yl)pyrimidin-4-yl)methanol can engage in, which is a critical aspect of its biological activity and material properties.

Chemical Reactivity and Derivatization Strategies for 2 Azepan 1 Yl Pyrimidin 4 Yl Methanol

Reactions on the Pyrimidine (B1678525) Ring System

The pyrimidine core of (2-(azepan-1-yl)pyrimidin-4-yl)methanol is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms. This inherent electronic property primely influences its susceptibility to various chemical reactions, particularly aromatic substitution reactions. The substituents on the ring, the azepan-1-yl group at the C-2 position and the methanol (B129727) group at the C-4 position, further modulate this reactivity.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution:

The pyrimidine ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient character. However, the presence of the electron-donating azepan-1-yl group at the C-2 position can activate the ring towards electrophilic attack. This activation is most pronounced at the C-5 position, which is ortho and para to the ring nitrogens and meta to the activating amino group. The hydroxymethyl group at the C-4 position is considered a weakly deactivating group. Therefore, electrophilic substitution reactions, such as nitration or halogenation, are predicted to occur selectively at the C-5 position.

| Reaction Type | Reagents and Conditions | Expected Product |

| Nitration | HNO₃/H₂SO₄ | (2-(Azepan-1-yl)-5-nitropyrimidin-4-yl)methanol |

| Halogenation | NBS or NCS in a suitable solvent | (2-(Azepan-1-yl)-5-halopyrimidin-4-yl)methanol |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | (5-Acetyl-2-(azepan-1-yl)pyrimidin-4-yl)methanol |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is a more common reaction for pyrimidines, typically occurring at the electron-deficient C-2, C-4, and C-6 positions. stackexchange.comechemi.comnih.gov In (2-(azepan-1-yl)pyrimidin-4-yl)methanol, the C-2 and C-4 positions are already substituted. For a nucleophilic attack to occur at these positions, the existing substituents would need to be transformed into viable leaving groups. For instance, the hydroxyl group of the methanol substituent could be converted to a better leaving group, such as a tosylate, to facilitate substitution at the C-4 position. However, direct nucleophilic attack on the pyrimidine ring of the parent compound is unlikely under standard conditions.

Oxidation and Reduction Chemistry of the Heteroaromatic Ring

The pyrimidine ring can undergo both oxidation and reduction, although the reaction conditions and outcomes are highly dependent on the nature of the substituents.

Oxidation:

Oxidation of the pyrimidine ring can lead to the formation of N-oxides or ring-opened products. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can potentially oxidize the pyrimidine ring, although this may also affect the methanol and azepane moieties. researchgate.net Selective N-oxidation of one of the pyrimidine nitrogens might be achievable using milder reagents like peroxy acids.

Reduction:

Catalytic hydrogenation of pyrimidines can lead to the formation of dihydropyrimidines or tetrahydropyrimidines. nih.gov The choice of catalyst and reaction conditions is crucial for controlling the extent of reduction. For (2-(azepan-1-yl)pyrimidin-4-yl)methanol, catalytic hydrogenation, for instance using a palladium or platinum catalyst, could reduce the pyrimidine ring. nih.gov

Transformations Involving the Azepane Moiety

The azepane ring, a seven-membered saturated heterocycle, offers opportunities for functionalization, primarily at the nitrogen atom.

N-Functionalization (e.g., Alkylation, Acylation, Sulfonylation)

The nitrogen atom of the azepane ring is nucleophilic and can readily participate in reactions with various electrophiles.

N-Alkylation: The azepane nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction introduces an alkyl group onto the nitrogen, forming a quaternary ammonium (B1175870) salt if an alkyl halide is used.

N-Acylation: Acylation of the azepane nitrogen with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. nih.gov This transformation is useful for introducing a variety of functional groups and modifying the electronic properties of the azepane moiety.

N-Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated derivatives. This functionalization can be important for modulating the biological activity of the molecule.

| Functionalization | Reagent | Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 1-(4-(Hydroxymethyl)pyrimidin-2-yl)-1-methylazepanium iodide |

| N-Acylation | Acyl chloride (e.g., Acetyl chloride) | (2-(1-Acetylazepan-2-yl)pyrimidin-4-yl)methanol |

| N-Sulfonylation | Sulfonyl chloride (e.g., Tosyl chloride) | (2-(1-(Tosyl)azepan-2-yl)pyrimidin-4-yl)methanol |

Ring Transformations and Cycloaddition Reactions of the Azepane

The saturated azepane ring is generally stable. However, under specific conditions, ring transformations can be induced. Acid-catalyzed ring-opening is a possibility, particularly if the nitrogen is quaternized, making it a better leaving group. nih.govyoutube.com

Cycloaddition reactions involving the azepane ring itself are not common due to its saturated nature. However, if the azepane were to be modified to contain unsaturation, for example through partial oxidation, it could potentially participate in cycloaddition reactions like the Diels-Alder reaction. rsc.orggoogle.comnih.govwikipedia.orgyoutube.com

Chemical Modifications of the Methanol Functional Group

The primary alcohol of the methanol group at the C-4 position is a versatile handle for a variety of chemical modifications.

Oxidation:

The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. google.comnih.govacs.org

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can be used to convert the primary alcohol to the corresponding aldehyde, 2-(azepan-1-yl)pyrimidine-4-carbaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acetone (B3395972) with sulfuric acid) will oxidize the primary alcohol to a carboxylic acid, yielding 2-(azepan-1-yl)pyrimidine-4-carboxylic acid.

Esterification:

The alcohol can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640). This reaction is typically catalyzed by an acid or a coupling agent. For example, reaction with acetyl chloride would yield (2-(azepan-1-yl)pyrimidin-4-yl)methyl acetate.

Etherification:

Formation of an ether can be achieved through reactions like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orgorgchemres.orgorganic-chemistry.org This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 2-(azepan-1-yl)-4-(methoxymethyl)pyrimidine.

| Modification | Reagents | Product |

| Oxidation to Aldehyde | PCC or Dess-Martin periodinane | 2-(Azepan-1-yl)pyrimidine-4-carbaldehyde |

| Oxidation to Carboxylic Acid | KMnO₄ or Jones reagent | 2-(Azepan-1-yl)pyrimidine-4-carboxylic acid |

| Esterification | Acyl chloride (e.g., Acetyl chloride) | (2-(Azepan-1-yl)pyrimidin-4-yl)methyl acetate |

| Etherification (Williamson) | 1. NaH, 2. Alkyl halide (e.g., CH₃I) | 2-(Azepan-1-yl)-4-(methoxymethyl)pyrimidine |

Oxidation to Carbonyl and Carboxylic Acid Derivatives

The primary alcohol functionality of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol can be selectively oxidized to furnish either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions.

Oxidation to Aldehyde: Selective oxidation to the aldehyde, (2-(Azepan-1-yl)pyrimidin-4-yl)carbaldehyde, requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM) are commonly employed for such transformations. Another effective method involves Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures. A greener approach might utilize a photocatalyst like thioxanthenone with air as the oxidant. rsc.org

Oxidation to Carboxylic Acid: More potent oxidizing agents will convert the primary alcohol directly into the corresponding carboxylic acid, 2-(azepan-1-yl)pyrimidine-4-carboxylic acid. Common reagents for this transformation include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or sodium nitrate (B79036) under specific conditions. researchgate.net Benzylic-like alcohols are readily oxidized, and care must be taken to ensure the heterocyclic rings are stable under the often harsh oxidative conditions. rsc.org

| Target Derivative | Typical Reagents | Reaction Conditions | Product Name |

|---|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature | (2-(Azepan-1-yl)pyrimidin-4-yl)carbaldehyde |

| Aldehyde | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂, -78 °C to Room Temperature | (2-(Azepan-1-yl)pyrimidin-4-yl)carbaldehyde |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Aqueous base, heat, then acid workup | 2-(Azepan-1-yl)pyrimidine-4-carboxylic acid |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temperature | 2-(Azepan-1-yl)pyrimidine-4-carboxylic acid |

Esterification and Etherification Reactions

The hydroxyl group is a versatile handle for ester and ether formation, enabling significant structural modifications.

Esterification: Ester derivatives can be synthesized through several established methods. The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic approach. masterorganicchemistry.comchemguide.co.ukyoutube.com This is a reversible process, often requiring removal of water to drive the reaction to completion. Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. chemguide.co.uk

Etherification: The synthesis of ethers from (2-(Azepan-1-yl)pyrimidin-4-yl)methanol is most commonly achieved via the Williamson ether synthesis. This two-step process begins with the deprotonation of the alcohol using a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the corresponding ether. organic-chemistry.org

| Reaction Type | Reactant | Catalyst/Base | Product Class |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | H₂SO₄ (catalytic) | Ester (R-COOCH₂-Py-Az) |

| Acylation | Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Ester (R-COOCH₂-Py-Az) |

| Acylation | Acid Anhydride ((R-CO)₂O) | Pyridine or DMAP | Ester (R-COOCH₂-Py-Az) |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | None | Ether (R'-O-CH₂-Py-Az) |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The direct displacement of the hydroxyl group is unfavorable as it is a poor leaving group (hydroxide, OH⁻, is a strong base). Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution. libretexts.org

One common strategy involves protonating the alcohol under strongly acidic conditions, converting the -OH group into a good leaving group (-OH₂⁺). Subsequent reaction with a halide ion (e.g., from HBr or HCl) leads to the formation of the corresponding 4-(halomethyl) derivative via an Sₙ1 or Sₙ2 mechanism. libretexts.org

A more versatile method is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, N₃⁻, R-S⁻) to introduce diverse functionalities at the 4-position of the pyrimidine ring. nih.govnih.gov

| Activation Method | Reagent(s) | Intermediate | Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|---|

| Acid Catalysis | Conc. HBr / Heat | Protonated Alcohol [Py-CH₂OH₂]⁺ | Br⁻ | 4-(Bromomethyl)-2-(azepan-1-yl)pyrimidine |

| Sulfonate Ester Formation | TsCl, Pyridine | Tosyl Ester [Py-CH₂OTs] | NaCN | 2-(2-(Azepan-1-yl)pyrimidin-4-yl)acetonitrile |

| Sulfonate Ester Formation | MsCl, Et₃N | Mesyl Ester [Py-CH₂OMs] | NaN₃ | 4-(Azidomethyl)-2-(azepan-1-yl)pyrimidine |

Synthetic Utility in Multicomponent Reactions Incorporating Pyrimidine-Azepane Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, are highly efficient tools for building molecular complexity. tandfonline.comrsc.org The pyrimidine-azepane scaffold, particularly when functionalized, holds significant potential for use in such reactions.

While direct participation of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol in MCRs is not widely documented, its derivatives are valuable precursors. For instance, the aldehyde derivative, (2-(Azepan-1-yl)pyrimidin-4-yl)carbaldehyde, obtained from the oxidation of the parent alcohol, can serve as a key carbonyl component in various MCRs. tandfonline.com Prominent examples include:

Biginelli Reaction: Condensation with a β-ketoester and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones.

Hantzsch Dihydropyridine Synthesis: Reaction with a β-ketoester and an ammonia (B1221849) source.

Ugi Reaction: A four-component reaction with an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.

Furthermore, novel MCRs could be designed where the alcohol itself participates directly or where the pyrimidine ring's nitrogen atoms act as nucleophilic components. Iridium-catalyzed MCRs have been developed that utilize alcohols directly to construct substituted pyrimidines, showcasing a sustainable approach to forming complex heterocyclic systems. acs.orgorganic-chemistry.org

| MCR Name | Key Precursor | Other Components | Resulting Scaffold |

|---|---|---|---|

| Biginelli Reaction | (2-(Azepan-1-yl)pyrimidin-4-yl)carbaldehyde | Ethyl acetoacetate, Urea/Thiourea | Dihydropyrimidinone-fused pyrimidine |

| Ugi Reaction | (2-(Azepan-1-yl)pyrimidin-4-yl)carbaldehyde | Amine, Carboxylic acid, Isocyanide | Complex α-acylamino amide |

| Pyrano[2,3-d]pyrimidine Synthesis | (2-(Azepan-1-yl)pyrimidin-4-yl)carbaldehyde | Malononitrile, Barbituric acid | Pyrano[2,3-d]pyrimidine derivative |

Regioselectivity and Chemoselectivity in Complex Reaction Systems

When a molecule contains multiple reactive sites, controlling the selectivity of a reaction is paramount. wikipedia.org (2-(Azepan-1-yl)pyrimidin-4-yl)methanol presents interesting challenges and opportunities in terms of chemoselectivity and regioselectivity.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. nih.gov

Oxidation: Mild oxidation will selectively target the primary alcohol without affecting the azepane or pyrimidine rings.

Acylation/Esterification: The hydroxyl group is typically acylated in preference to the nitrogens of the pyrimidine ring. While the azepane nitrogen is part of an enamine-like system and less nucleophilic, harsh conditions could potentially lead to side reactions. In molecules containing both amine and alcohol groups, achieving selective reaction at the alcohol can be challenging, but catalyst-controlled methods have been developed to reverse the innate reactivity preference. nih.govjst.go.jpacs.org

Nucleophilic Substitution: After activation of the hydroxyl group (e.g., as a tosylate), nucleophiles will chemoselectively attack the methylene (B1212753) carbon, as it bears the excellent leaving group.

Regioselectivity: This refers to the preferential reaction at one position over another. wikipedia.org

Reactions at the Hydroxymethyl Group: All reactions discussed (oxidation, esterification, substitution) are regioselective for the primary alcohol, as it is the most reactive site for these transformations.

Reactions on the Pyrimidine Ring: The pyrimidine ring itself can undergo reactions, such as nucleophilic aromatic substitution (SₙAr) if other leaving groups are present, or electrophilic substitution, although the latter is less common for electron-deficient pyrimidines. The positions on the pyrimidine ring (C4, C5, C6) have different reactivities. For instance, in dichloropyrimidines, nucleophilic attack often occurs preferentially at the C4 position. acs.orgmdpi.com The presence of the electron-donating azepane group at C2 and the hydroxymethyl group at C4 will direct any potential electrophilic attack to the C5 position, which is the most electron-rich carbon on the ring. The regioselectivity of reactions on related pyridopyrimidine systems has also been shown to be highly controllable. acs.orgnih.gov

| Reaction Type | Selective Target | Type of Selectivity | Rationale |

|---|---|---|---|

| Mild Oxidation (e.g., PCC) | -CH₂OH group | Chemoselective | Primary alcohol is more susceptible to oxidation than the aromatic ring or saturated amine. |

| Esterification (e.g., Acyl Chloride) | -OH of the alcohol | Chemoselective | The alcohol is a more potent nucleophile for acylation than the pyrimidine nitrogens. |

| Nucleophilic Substitution (on Tosylate) | -CH₂-OTs carbon | Regioselective & Chemoselective | The tosylate is an excellent leaving group, making the adjacent carbon the sole electrophilic site. |

| Electrophilic Aromatic Substitution | C5 position of pyrimidine | Regioselective | Electronic directing effects from the C2-azepane and C4-hydroxymethyl groups enrich the C5 position. |

Advanced Research Applications and Future Directions in 2 Azepan 1 Yl Pyrimidin 4 Yl Methanol Chemistry

Development as Key Intermediates for Complex Organic Synthesis

The structural features of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol make it a highly valuable intermediate for the synthesis of more complex molecular architectures. The 2-aminopyrimidine (B69317) moiety is a well-established pharmacophore, and its derivatives are crucial intermediates in the preparation of a variety of biomolecules and synthetic drugs. The azepane ring introduces a lipophilic, three-dimensional character that can be advantageous for modulating solubility and binding interactions with biological targets.

The primary alcohol at the 4-position is a key functional handle that can be readily transformed into a variety of other groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, which can then participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, Wittig reactions, reductive aminations, and amide bond formations. Furthermore, the hydroxyl group can be converted into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

| Starting Functional Group | Reagent/Condition | Product Functional Group | Potential Subsequent Reactions |

| Primary Alcohol (-CH₂OH) | PCC, DMP | Aldehyde (-CHO) | Wittig, Grignard, Reductive Amination |

| Primary Alcohol (-CH₂OH) | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) | Amide Coupling, Esterification |

| Primary Alcohol (-CH₂OH) | TsCl, PBr₃, SOCl₂ | Leaving Group (-OTs, -Br, -Cl) | Nucleophilic Substitution (S_N2) |

| Pyrimidine (B1678525) Nitrogen | Alkylating/Arylating agents | N-substituted pyrimidinium salt | Ring-opening/rearrangement reactions |

These transformations underscore the potential of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol as a foundational element for constructing intricate molecular frameworks.

Exploration as Scaffolds for Chemical Library Diversification

In the realm of drug discovery, the generation of chemical libraries with high structural diversity is paramount for identifying novel bioactive compounds. The 2,4-disubstituted pyrimidine core is a privileged scaffold that has been extensively used for this purpose. nih.govnih.govnih.gov (2-(Azepan-1-yl)pyrimidin-4-yl)methanol is an ideal starting point for the creation of a focused library of compounds due to its two distinct points of diversification.

The primary alcohol at the C-4 position can be derivatized through esterification or etherification with a diverse set of carboxylic acids or alcohols, respectively. This allows for the introduction of a wide range of substituents with varying steric and electronic properties. High-throughput synthesis methodologies can be employed to rapidly generate a large number of analogs.

Simultaneously, while the azepane ring at the C-2 position is a fixed feature, its presence provides a unique chemical space to explore compared to more common amino substituents. Structure-activity relationship (SAR) studies of libraries based on this scaffold could reveal the importance of this seven-membered ring for specific biological activities. nih.gov The combination of modifications at the C-4 position with the inherent properties of the 2-azepanyl group can lead to the discovery of compounds with novel biological profiles.

A representative scheme for the diversification of the (2-(Azepan-1-yl)pyrimidin-4-yl)methanol scaffold is presented below:

| Diversification Point | Reaction Type | Example Reactants | Resulting Moiety |

| C-4 Hydroxymethyl Group | Esterification | Diverse Carboxylic Acids (R-COOH) | -CH₂OC(O)R |

| C-4 Hydroxymethyl Group | Etherification | Diverse Alkyl Halides (R-X) | -CH₂OR |

| C-4 Hydroxymethyl Group | Mitsunobu Reaction | Phenols, Imides, etc. | Varied C-4 Substituents |

The systematic exploration of these diversification pathways can yield a rich collection of compounds for biological screening.

Design of Precursors for Advanced Heterocyclic Systems

Fused heterocyclic systems often exhibit enhanced biological activity and unique chemical properties compared to their monocyclic counterparts. The functional groups present in (2-(Azepan-1-yl)pyrimidin-4-yl)methanol make it a promising precursor for the synthesis of more complex, fused pyrimidine-based heterocycles.

The hydroxymethyl group at the C-4 position, especially after conversion to an aldehyde, can participate in intramolecular cyclization reactions. For instance, a subsequent reaction with a suitable nucleophile introduced at the C-5 position of the pyrimidine ring could lead to the formation of a new ring fused to the pyrimidine core. This could result in the synthesis of pyridopyrimidines or other related bicyclic systems, which are known to have a wide range of biological activities. derpharmachemica.com

The synthesis of such fused systems often involves a sequence of reactions, starting with the functionalization of the pyrimidine core, followed by a key cyclization step. The versatility of the hydroxymethyl group is central to the design of these synthetic routes.

| Starting Material | Key Transformation | Intermediate | Fused Heterocyclic System |

| (2-(Azepan-1-yl)pyrimidin-4-yl)methanol | Oxidation to aldehyde, followed by introduction of a nucleophilic group at C-5 | 5-Substituted-4-formylpyrimidine | Pyrido[2,3-d]pyrimidines |

| (2-(Azepan-1-yl)pyrimidin-4-yl)methanol | Conversion to a leaving group, followed by intramolecular nucleophilic attack | C-4 functionalized pyrimidine with a tethered nucleophile | Various Fused Pyrimidines |

The development of synthetic methodologies to access these advanced heterocyclic systems from (2-(Azepan-1-yl)pyrimidin-4-yl)methanol would be a significant contribution to heterocyclic chemistry.

Innovative Methodologies for Sustainable Synthesis of Pyrimidine-Azepane Scaffolds

The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The development of sustainable methods for the synthesis of pyrimidine-azepane scaffolds, including (2-(Azepan-1-yl)pyrimidin-4-yl)methanol, is an important area of future research. Traditional methods for pyrimidine synthesis can involve harsh conditions and the use of toxic reagents.

Modern sustainable approaches that could be applied to the synthesis of this scaffold include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product, are highly atom-economical and efficient. organic-chemistry.orgacs.orgnih.gov Designing an MCR to assemble the pyrimidine-azepane core would be a significant advancement.

Catalytic Methods: The use of catalysts, particularly those based on abundant and non-toxic metals, can lead to more efficient and environmentally friendly syntheses. researchgate.net Catalytic dehydrogenative coupling reactions, for example, could be explored for the formation of the pyrimidine ring. organic-chemistry.orgacs.orgnih.gov

Green Solvents and Conditions: The use of safer solvents, such as water or bio-based solvents, or even solvent-free conditions, can significantly reduce the environmental impact of a synthesis. researchgate.netrasayanjournal.co.in Microwave-assisted and ultrasound-assisted synthesis are also techniques that can lead to faster and more energy-efficient reactions. rasayanjournal.co.in

The table below outlines some green chemistry principles and their potential application in the synthesis of pyrimidine-azepane scaffolds.

| Green Chemistry Principle | Application in Pyrimidine-Azepane Synthesis | Potential Benefit |

| Atom Economy | Multicomponent reactions to form the core structure. organic-chemistry.orgacs.orgnih.gov | Reduced waste, higher efficiency. |

| Use of Catalysis | Transition-metal or organocatalyzed cyclization reactions. researchgate.net | Lower energy consumption, higher selectivity. |

| Safer Solvents | Reactions in water, ethanol (B145695), or under solvent-free conditions. researchgate.netrasayanjournal.co.in | Reduced environmental impact and toxicity. |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. rasayanjournal.co.in | Faster reaction times, lower energy use. |

By embracing these innovative and sustainable methodologies, the synthesis of (2-(Azepan-1-yl)pyrimidin-4-yl)methanol and related scaffolds can be made more environmentally benign and economically viable.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-(Azepan-1-yl)pyrimidin-4-yl)methanol?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving nucleophilic substitution and coupling reactions. For example, iodination using N-iodosuccinimide in DMF under nitrogen, followed by purification via C18 reverse-phase chromatography (acetonitrile/water) yields high-purity products (96% yield in one protocol) . Key steps include controlling reaction time (e.g., 2 hours at room temperature) and inert atmospheres to prevent side reactions.

Q. Which purification techniques are effective for isolating (2-(Azepan-1-yl)pyrimidin-4-yl)methanol?

- Methodological Answer : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is widely used for purification, as demonstrated in patent workflows . Methanol is often added post-reaction to precipitate impurities. For intermediates, azeotropic removal of solvents (e.g., methanol-toluene mixtures) enhances purity .

Q. How is structural confirmation achieved for this compound?

- Methodological Answer : LCMS (e.g., m/z 745 [M+H]+) and HPLC (retention time 0.81 minutes under SQD-FA05 conditions) are critical for verifying molecular weight and purity . Complementary techniques like NMR (for functional groups) and IR spectroscopy (for hydroxyl groups) provide structural validation .

Intermediate Research Questions

Q. What analytical parameters should be prioritized for quality control?

- Methodological Answer :

| Parameter | Typical Value/Technique | Source |

|---|---|---|

| LCMS (m/z) | 745 [M+H]+ | |

| HPLC Retention Time | 0.81 min (SQD-FA05 conditions) | |

| Purity | >95% (via reverse-phase HPLC) | |

| Key parameters include mass accuracy (±1 Da), retention time consistency (±0.05 min), and absence of byproducts in chromatograms. |

Q. How does solvent choice impact reaction efficiency?

- Methodological Answer : Polar aprotic solvents like DMF enhance nucleophilic substitution rates (e.g., azepane ring coupling to pyrimidine), while methanol aids in stabilizing intermediates via hydrogen bonding. Acetonitrile is preferred for high-temperature reactions (e.g., 65°C) due to its high boiling point .

Advanced Research Questions

Q. How to resolve discrepancies in reaction yields during scale-up?

- Methodological Answer : Contradictions in yields (e.g., 87% vs. 61% in similar protocols) often stem from incomplete mixing or thermal gradients. Solutions include:

- Optimizing catalyst loading (e.g., cesium carbonate for deprotonation) .

- Using tetrabutylammonium iodide as a phase-transfer catalyst in biphasic systems .

- Implementing continuous flow reactors to ensure uniform reaction conditions .

Q. What role does the azepane ring play in modulating biological activity?

- Methodological Answer : The azepane moiety contributes to lipophilicity and conformational flexibility, enhancing binding to hydrophobic enzyme pockets. Computational docking studies (using tools like CCP4) can predict interactions with biological targets . Comparative studies with piperidine analogs show azepane derivatives exhibit longer metabolic half-lives .

Q. How to address conflicting spectroscopic data in structural elucidation?

- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting) may arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR to identify dynamic processes.

- High-resolution LCMS to rule out isobaric interferences .

- X-ray crystallography (via CCP4 software) for unambiguous confirmation .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) to avoid inhalation/contact. Methanol-containing reactions require ventilation due to toxicity. Waste should be neutralized with aqueous formic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.